N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzothiazole derivatives.
Biology: The compound exhibits antibacterial and antifungal activities, making it useful in the development of new antimicrobial agents
Mechanism of Action
While the specific mechanism of action for “N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide” is not mentioned in the available resources, benzothiazole derivatives have been associated with diverse biological activities. They have been investigated for their potential as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant agents .
Future Directions
Benzothiazole derivatives have shown promising potential in various fields, especially in medicinal chemistry. Future research could focus on exploring the therapeutic potential of “N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide” and other benzothiazole derivatives, as well as optimizing their synthesis processes .
Preparation Methods
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. .
Comparison with Similar Compounds
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide can be compared with other benzothiazole derivatives such as:
- N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide
- N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide
- N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-iodobenzamide
These compounds share similar structures but differ in the halogen atom attached to the benzamide moiety.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2OS/c21-15-9-5-13(6-10-15)19(24)22-16-11-7-14(8-12-16)20-23-17-3-1-2-4-18(17)25-20/h1-12H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZUMZOFGCTXRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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